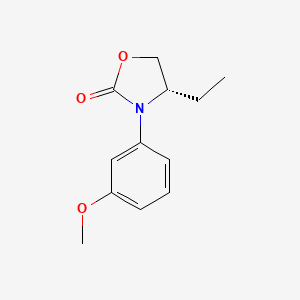
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is an organic compound that features a pyrrolidinone ring and a fluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate typically involves the reaction of N-hydroxysuccinimide (NHS) with fluoroacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Reactants: N-hydroxysuccinimide and fluoroacetic acid.
Coupling Agent: Dicyclohexylcarbodiimide.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Fluoroacetic acid and N-hydroxysuccinimide.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate has several applications in scientific research:
Biology: Employed in biochemical studies to modify proteins and peptides through esterification reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate involves its ability to act as an acylating agent. The compound can transfer its fluoroacetate group to nucleophilic sites on target molecules, such as amino groups in proteins or peptides. This acylation process can modify the biological activity of the target molecules, making it useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
- 2,5-Dioxopyrrolidin-1-yl 2-chloroacetate
- 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate
Uniqueness
Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom can also influence the biological activity of the compound, making it a valuable tool in medicinal chemistry for the development of novel therapeutics.
Propiedades
Fórmula molecular |
C6H6FNO4 |
|---|---|
Peso molecular |
175.11 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-fluoroacetate |
InChI |
InChI=1S/C6H6FNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 |
Clave InChI |
PZCIMIHSMNATRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
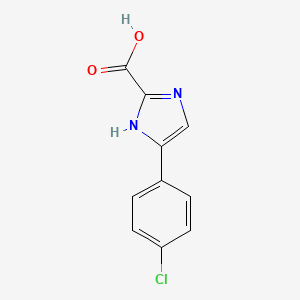
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
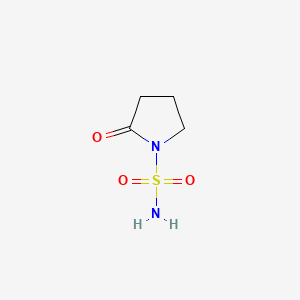
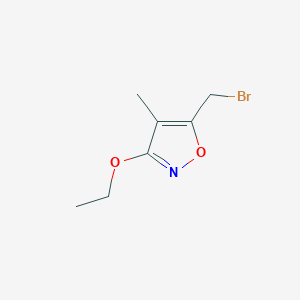
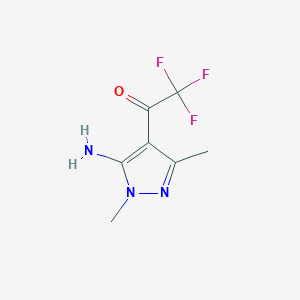
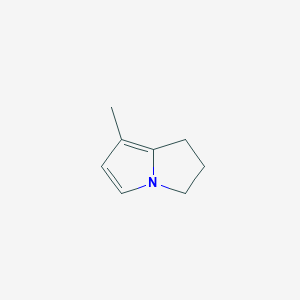
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
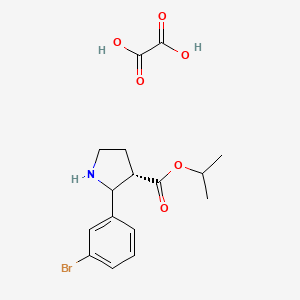
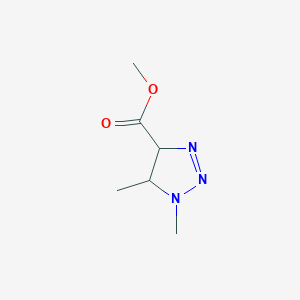
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
